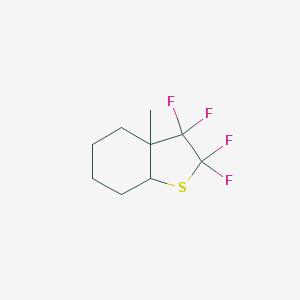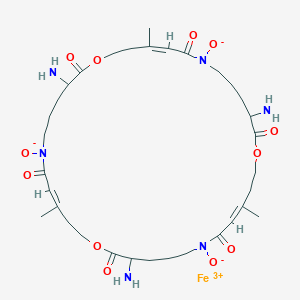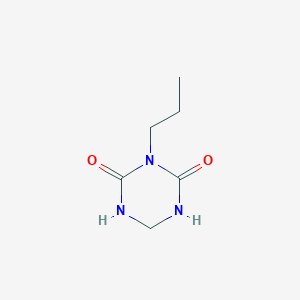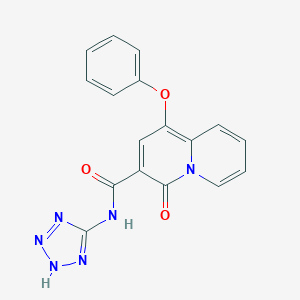
Quinotolast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinotolast is a chemical compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. Quinotolast has been found to exhibit a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects.
Applications De Recherche Scientifique
Quinotolast has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been found to exhibit anti-inflammatory and antihistaminic effects, making it a potential candidate for the treatment of allergic diseases such as asthma and rhinitis. In biochemistry, quinotolast has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, which are involved in the allergic response. In physiology, quinotolast has been found to modulate the immune response by suppressing the production of cytokines and chemokines.
Mécanisme D'action
The mechanism of action of quinotolast involves the inhibition of the release of inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells. It achieves this by blocking the activation of phospholipase A2, an enzyme involved in the production of these mediators. Quinotolast also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Quinotolast has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are involved in the allergic response. Quinotolast also inhibits the production of chemokines such as RANTES and eotaxin, which attract inflammatory cells to the site of inflammation. In addition, quinotolast has been found to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using quinotolast in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Quinotolast is also relatively easy to synthesize and has a high yield. However, one of the limitations of using quinotolast is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of quinotolast is not fully understood, which may limit its use in some research areas.
Orientations Futures
There are several future directions for the research on quinotolast. One potential direction is the development of quinotolast-based drugs for the treatment of allergic diseases such as asthma and rhinitis. Another direction is the investigation of the potential use of quinotolast in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, the precise mechanism of action of quinotolast needs to be further elucidated to fully understand its potential applications. Finally, the potential toxicity of quinotolast needs to be further investigated to ensure its safety for use in various applications.
Conclusion
In conclusion, quinotolast is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects. It has potential applications in various fields of science, including pharmacology, biochemistry, and physiology. The synthesis of quinotolast is relatively easy, and it has a high yield. However, its potential toxicity and the lack of a full understanding of its mechanism of action may limit its use in some applications. Further research is needed to fully understand the potential applications of quinotolast and to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of quinotolast involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain quinotolast. The overall yield of the synthesis process is around 60%.
Propriétés
Numéro CAS |
101193-40-2 |
|---|---|
Nom du produit |
Quinotolast |
Formule moléculaire |
C17H12N6O3 |
Poids moléculaire |
348.32 g/mol |
Nom IUPAC |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
Clé InChI |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
SMILES canonique |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Autres numéros CAS |
101193-40-2 |
Synonymes |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



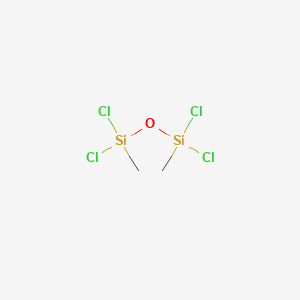
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
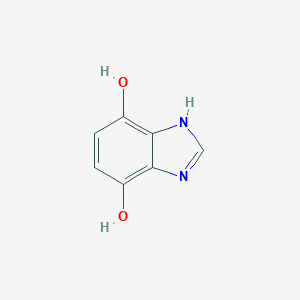
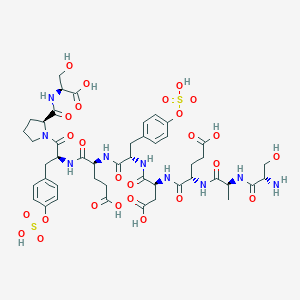
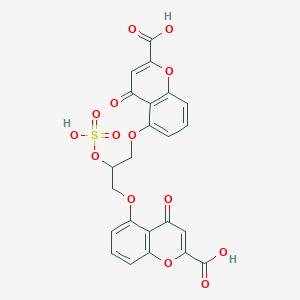
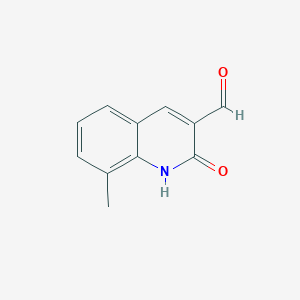
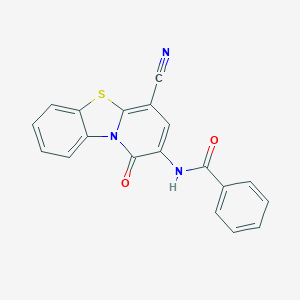
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

